(R)-2-Amino-7-(4-fluoro-2-(6-methoxypyridin-2-yl)phenyl)-4-methyl-7,8-dihydro-6H-pyrido(4,3-d)pyrimidin-5-one - 934343-74-5

(R)-2-Amino-7-(4-fluoro-2-(6-methoxypyridin-2-yl)phenyl)-4-methyl-7,8-dihydro-6H-pyrido(4,3-d)pyrimidin-5-one

Catalog Number: EVT-287158
CAS Number: 934343-74-5
Molecular Formula: C20H18FN5O2
Molecular Weight: 379.39
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(R)-2-Amino-7-(4-fluoro-2-(6-methoxypyridin-2-yl)phenyl)-4-methyl-7,8-dihydro-6H-pyrido(4,3-d)pyrimidin-5-one is a novel, synthetic small molecule inhibitor of heat shock protein 90 (Hsp90) [, , , , , , , , ]. Hsp90 is a molecular chaperone crucial for the proper folding, stability, and function of numerous client proteins, many of which are involved in oncogenic signaling pathways [, , , , , , , , ]. This makes Hsp90 an attractive target for cancer therapy [, , , , ].

(R)-2-Amino-7-(4-fluoro-2-(6-methoxypyridin-2-yl)phenyl)-4-methyl-7,8-dihydro-6H-pyrido(4,3-d)pyrimidin-5-one exhibits high potency and selectivity for Hsp90, demonstrating significant antitumor activity in preclinical studies [, , , , , , , , , , , , ]. It disrupts Hsp90 function, leading to the degradation of client proteins and subsequent inhibition of multiple oncogenic signaling pathways [, , , , , , , , , , , , ].

Synthesis Analysis

A detailed description of the synthesis of (R)-2-Amino-7-(4-fluoro-2-(6-methoxypyridin-2-yl)phenyl)-4-methyl-7,8-dihydro-6H-pyrido(4,3-d)pyrimidin-5-one can be found in the publication titled "Design, structure-activity relationship, and in vivo characterization of the development candidate NVP-HSP990" []. This paper outlines the development of a novel dihydropyridopyrimidinone series, starting from a commercial hit, utilizing structure-based drug design. The process involved optimizing biochemical potency and fine-tuning the in vitro and in vivo properties, ultimately leading to the selection of NVP-HSP990 as a development candidate.

Molecular Structure Analysis

The molecular structure of (R)-2-Amino-7-(4-fluoro-2-(6-methoxypyridin-2-yl)phenyl)-4-methyl-7,8-dihydro-6H-pyrido(4,3-d)pyrimidin-5-one is characterized by a dihydropyridopyrimidinone core []. The structure also includes a fluoro-substituted phenyl ring and a methoxy-substituted pyridine ring, features that contribute to its binding affinity and selectivity for Hsp90 [].

Mechanism of Action

(R)-2-Amino-7-(4-fluoro-2-(6-methoxypyridin-2-yl)phenyl)-4-methyl-7,8-dihydro-6H-pyrido(4,3-d)pyrimidin-5-one functions as a potent and selective inhibitor of Hsp90 [, , , , ]. It binds to the ATP-binding pocket of Hsp90, inhibiting its ATPase activity, which is essential for the chaperone function of Hsp90 [, , ]. This inhibition leads to the destabilization and subsequent degradation of Hsp90 client proteins [, , , , ].

Many of these client proteins are key regulators of cell signaling pathways involved in cell growth, proliferation, survival, and angiogenesis, processes often dysregulated in cancer [, , , , ]. By promoting the degradation of these client proteins, (R)-2-Amino-7-(4-fluoro-2-(6-methoxypyridin-2-yl)phenyl)-4-methyl-7,8-dihydro-6H-pyrido(4,3-d)pyrimidin-5-one disrupts these oncogenic signaling pathways, ultimately leading to cell cycle arrest, apoptosis, and inhibition of tumor growth [, , , , ].

Applications

(R)-2-Amino-7-(4-fluoro-2-(6-methoxypyridin-2-yl)phenyl)-4-methyl-7,8-dihydro-6H-pyrido(4,3-d)pyrimidin-5-one has been widely investigated for its potent antitumor activity in various cancer types, both in vitro and in vivo [, , , , , , , , , , , , ]. The following are specific examples of its applications in scientific research:

  • Glioblastoma Multiforme: Demonstrated anti-glioma activity by inhibiting cell growth, inducing apoptosis, disrupting cell cycle control, and suppressing the growth of glioma stem cells [, , , , ].
  • Multiple Myeloma: Exhibited promising activity as a single agent and in combination treatments by inducing apoptosis, cell cycle arrest, and degradation of key proteins [, , ].
  • Prostate Cancer: Showed potential for treating advanced prostate cancer by targeting the androgen receptor (AR) signaling pathway and demonstrating potent on-target efficacy in human prostate tumors [, , ].
  • Mantle Cell Lymphoma: Showed potent cytotoxic activity against various mantle cell lymphoma cell lines, suppressing tumor growth, and potentially overcoming ibrutinib resistance [, ].
  • Rotavirus Infection: Demonstrated potent antiviral activity against rotavirus infection by inhibiting viral replication and alleviating diarrhea in a mouse model [].
  • Epilepsy: Exhibited antiepileptic effects by upregulating EAAT2 levels and suppressing seizures in mouse and monkey models of epilepsy [].
  • Inherited Retinal Degeneration: Showed potential for treating inherited retinal degeneration by reducing rhodopsin aggregation and improving visual function in a rat model [].
  • Huntington's Disease: Used to investigate the mechanisms of heat shock response impairment in Huntington's disease and explore potential therapeutic strategies [, ].
  • Pathogenic Free-Living Amoebae: Identified as a potential repurposed drug candidate for treating diseases caused by pathogenic free-living amoebae due to its potent inhibitory activity [].
  • Malaria: Demonstrated potent inhibitory activity against Plasmodium falciparum, making it a potential dual-acting antimalarial and transmission-blocking candidate [].

17-Allylamino-17-demethoxygeldanamycin (17-AAG)

Compound Description: 17-Allylamino-17-demethoxygeldanamycin (17-AAG) is a first-generation HSP90 inhibitor. [] It binds to the ATP-binding site of HSP90, leading to the degradation of client proteins. []

Relevance: 17-AAG serves as a benchmark for comparing the potency and efficacy of newer HSP90 inhibitors like NVP-HSP990. Studies have shown that NVP-HSP990 demonstrates superior potency and a better toxicity profile compared to 17-AAG in various cancer cell lines and in vivo models. [, , , ]

NVP-AUY922

Compound Description: NVP-AUY922 is a second-generation HSP90 inhibitor. [, , ] It exhibits higher potency than first-generation inhibitors like 17-AAG. [] NVP-AUY922 effectively inhibits cell proliferation and induces apoptosis in various cancer cell lines. [, ]

Relevance: Similar to NVP-HSP990, NVP-AUY922 represents a newer generation of HSP90 inhibitors with improved potency. [] While both compounds share the same molecular target and demonstrate potent antitumor activity, they possess distinct chemical structures. [, ] The comparative efficacy and safety profiles of NVP-HSP990 and NVP-AUY922 are discussed in various studies. [, ]

PU-H71

Compound Description: PU-H71 is a second-generation HSP90 inhibitor with greater potency than 17-AAG. [] It effectively inhibits cell proliferation and induces cell cycle arrest and apoptosis in various cancer cell lines. []

Relevance: PU-H71, along with NVP-AUY922 and NVP-HSP990, represents a newer class of HSP90 inhibitors with improved potency compared to first-generation inhibitors like 17-AAG. [] Despite sharing the same target, these compounds have different chemical structures, potentially leading to varying pharmacological properties. []

STA-9090

Compound Description: STA-9090 is an HSP90 inhibitor. [] It exhibits potent antiproliferative and pro-apoptotic effects, particularly when combined with PI3K inhibitors in adrenocortical carcinoma (ACC) cells. []

Relevance: Both STA-9090 and NVP-HSP990 target HSP90. [] While their specific binding affinities and mechanisms of action might differ, both compounds highlight the potential of HSP90 inhibition as a therapeutic strategy for various cancers, including ACC. []

Luminespib

Compound Description: Luminespib is an HSP90 inhibitor. [] Studies have explored its use in combination with HDAC inhibitors and cisplatin for treating ovarian cancer. []

Relevance: Luminespib, like NVP-HSP990, belongs to the class of HSP90 inhibitors. [] The research highlights the potential of HSP90 inhibition as a therapeutic target in various cancer types, including ovarian cancer, and explores potential synergistic effects with other anticancer agents. []

BKM-120

Compound Description: BKM-120 is a PI3K inhibitor. [, ] It has been investigated for its potential to enhance radiotherapy in Glioblastoma Multiforme (GBM) treatment. [, ]

Relevance: While BKM-120 targets PI3K and NVP-HSP990 targets HSP90, research has explored their combined use in GBM treatment. [, ] This combination suggests a potential synergistic effect in targeting multiple signaling pathways involved in tumor growth and survival. [, ]

Silvestrol Aglycone

Compound Description: Silvestrol Aglycone is a natural compound with potent inhibitory activity against the Plasmodium falciparum parasite, the causative agent of malaria. [] It shows dual-stage antiplasmodial activity, targeting both the asexual blood stage and transmission stages. []

Relevance: While structurally unrelated to NVP-HSP990, silvestrol aglycone emerged from a transcriptomics-guided drug repurposing study that identified NVP-HSP990 as a potential antimalarial agent. [] This suggests potential for NVP-HSP990 to be repurposed for malaria treatment, highlighting its potential for broader therapeutic applications. []

Properties

CAS Number

934343-74-5

Product Name

(R)-2-Amino-7-(4-fluoro-2-(6-methoxypyridin-2-yl)phenyl)-4-methyl-7,8-dihydro-6H-pyrido(4,3-d)pyrimidin-5-one

IUPAC Name

(7R)-2-amino-7-[4-fluoro-2-(6-methoxypyridin-2-yl)phenyl]-4-methyl-7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one

Molecular Formula

C20H18FN5O2

Molecular Weight

379.39

InChI

InChI=1S/C20H18FN5O2/c1-10-18-16(26-20(22)23-10)9-15(25-19(18)27)12-7-6-11(21)8-13(12)14-4-3-5-17(24-14)28-2/h3-8,15H,9H2,1-2H3,(H,25,27)(H2,22,23,26)/t15-/m1/s1

InChI Key

WSMQUUGTQYPVPD-OAHLLOKOSA-N

SMILES

CC1=C2C(=NC(=N1)N)CC(NC2=O)C3=C(C=C(C=C3)F)C4=NC(=CC=C4)OC

Solubility

Soluble in DMSO, not in water

Synonyms

HSP990; HSP-990; HSP 990; NVP HSP 990; NVP-HSP990; NVP HSP-990;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.